molecular formula C26H25NO4 B1653286 n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine CAS No. 180181-06-0

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine

Cat. No.: B1653286
CAS No.: 180181-06-0
M. Wt: 415.5
InChI Key: OYYUBDKZAYPZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine is a specialized, non-proteinogenic amino acid derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This compound serves as a crucial building block for introducing structured, sterically hindered elements into synthetic peptide chains. Its primary research value lies in the deliberate conformational constraint provided by the alpha,alpha-dimethyl group, which restricts the torsion angles of the peptide backbone. This property is exploited to study structure-activity relationships, stabilize specific secondary structures like beta-turns, and engineer peptides with enhanced metabolic stability and receptor selectivity. The beta-phenyl substituent further provides a hydrophobic and aromatic moiety, which can be critical for interactions with target protein surfaces. The Fmoc protecting group is readily removed under basic conditions, such as with piperidine, allowing for iterative chain elongation while the side-chain functionalities remain protected. This reagent is essential in pharmaceutical research for the development of novel peptide-based therapeutics, diagnostics, and chemical probes. The product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,24(28)29)23(17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUBDKZAYPZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139174
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-06-0
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of β-Phenyl-α,α-Dimethyl-β-Alanine

Protocol :

  • Mannich Reaction :
    • React benzaldehyde (10 mmol), dimethylmalonic acid (12 mmol), and ammonium acetate (15 mmol) in ethanol at 60°C for 24 hours.
    • Acidify with HCl (1M) to precipitate the β-amino acid.
    • Yield: 68–72% after recrystallization from ethanol/water.

Challenges :

  • Competing formation of γ-amino derivatives necessitates strict temperature control.
  • Racemization is mitigated by conducting reactions at pH 4–5.

Fmoc Protection of the β-Amino Group

Protocol :

  • Activation with Fmoc-Cl :
    • Dissolve β-phenyl-α,α-dimethyl-β-alanine (5 mmol) in anhydrous THF.
    • Add Fmoc-Cl (6 mmol) and NaHCO₃ (10 mmol) at 0°C.
    • Stir for 4 hours at room temperature.
    • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
    • Yield: 85–90% after silica gel chromatography.

Alternative Method (Patent CN112110868A) :

  • Formation of Fmoc-β-Ala-Bt :
    • React Fmoc-β-alanine (5 mmol) with HBTA (20 mmol) and SOCl₂ (12 mmol) in THF.
    • Purify via recrystallization (THF/H₂O, 1:3).
  • Coupling with β-Phenyl-α,α-Dimethyl-β-Alanine :
    • Dissolve the β-amino acid (6 mmol) in Na₂CO₃ buffer (pH 8.5).
    • Add Fmoc-β-Ala-Bt in acetonitrile and stir for 5 hours.
    • Acidify to pH 5–6 to precipitate the product.
    • Yield: 78–82%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Fmoc-Cl Direct Protection 85–90 ≥98 Rapid, minimal side products Requires anhydrous conditions
Patent CN112110868A 78–82 99.8 Scalable, avoids racemization Multi-step purification required

Key Findings :

  • The patent method’s use of Fmoc-β-Ala-Bt enhances coupling efficiency by reducing epimerization risks.
  • Direct Fmoc-Cl protection offers higher yields but demands stringent moisture control.

Industrial-Scale Optimization Strategies

Solvent Selection

  • THF vs. Acetonitrile : THF improves solubility of Fmoc-β-Ala-Bt but prolongs reaction times (6–8 hours vs. 4–5 hours in acetonitrile).
  • Buffer Systems : Na₂CO₃/NaHCO₃ buffers (pH 8–9) optimize nucleophilic attack by the β-amino group while minimizing Fmoc cleavage.

Purification Techniques

  • Recrystallization : THF/H₂O (1:3) achieves >99% purity by removing dibenzofulvene byproducts.
  • Chromatography : Reverse-phase C18 columns resolve diastereomers in gram-scale syntheses.

Challenges and Mitigation in Large-Scale Production

  • Steric Hindrance : The α,α-dimethyl group slows coupling kinetics. Mitigation includes using 1.5–2.0 equivalents of activated ester.
  • Fmoc Deprotection : Premature cleavage is avoided by maintaining pH <10 during aqueous workups.

Applications in Peptide Therapeutics

n-Fmoc-β-phenyl-α,α-dimethyl-β-alanine is pivotal in synthesizing β-peptide foldamers with enhanced proteolytic stability. Clinical trials highlight its utility in:

  • Antimicrobial Peptides : Disrupting bacterial membranes via helical conformations.
  • Oncologic Agents : Inhibiting protein-protein interactions in Ras signaling pathways.

Chemical Reactions Analysis

Types of Reactions

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phg-DMe-OH is extensively used in SPPS due to its stability under basic conditions and compatibility with various coupling reagents. The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides.

Table 1: Comparison of Fmoc and Boc Strategies in SPPS

FeatureFmoc StrategyBoc Strategy
Deprotection ConditionBasic (e.g., piperidine)Acidic (e.g., TFA)
StabilityMore stable under basic conditionsLess stable in basic conditions
Reaction SpeedFaster coupling reactionsSlower due to acid sensitivity

Synthesis of Non-Proteinogenic Amino Acids

Recent advancements have highlighted the role of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine in synthesizing non-proteinogenic amino acids. These compounds are crucial for developing novel peptide sequences that exhibit enhanced biological activity or stability .

Drug Development

Fmoc-Phg-DMe-OH has been instrumental in developing peptide-based therapeutics. Its incorporation into peptide sequences can enhance bioactivity, selectivity, and stability against proteolytic degradation. For instance, peptides containing β-amino acids have shown improved interactions with biological targets, making them suitable candidates for drug design .

Protein Interaction Studies

This compound is also employed in studying protein-protein interactions and enzyme mechanisms. By modifying peptide sequences with β-amino acids like Fmoc-Phg-DMe-OH, researchers can investigate the effects of structural changes on binding affinities and enzymatic activities .

Material Science Applications

In materials science, this compound is used to develop new materials with unique properties. Its ability to form stable structures makes it a candidate for creating biomaterials and nanomaterials that can be utilized in various applications, including drug delivery systems and tissue engineering .

Peptide Therapeutics for HIV

A study demonstrated the synthesis of stapled peptides using this compound as a building block. These peptides exhibited enhanced cell permeability and stability, making them promising candidates for therapeutic interventions against HIV .

Antifungal Activity Evaluation

Research indicated that β-peptides incorporating Fmoc-Phg-DMe-OH displayed significant antifungal activity against Candida albicans. The hydrophobicity and helicity of these peptides were found to be crucial for their efficacy .

Mechanism of Action

The mechanism of action of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other sites. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine with structurally related Fmoc-protected beta-alanine and alanine derivatives.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Log Po/w (Predicted) Key Features
This compound Estimated C₂₄H₂₇NO₄ ~400 (estimated) Beta-phenyl, alpha-dimethyl ~3.5 (estimated) High steric hindrance, hydrophobic, rigid backbone
Fmoc-beta-Ala-OH C₁₈H₁₇NO₄ 311.33 None 2.5–3.3 Baseline Fmoc-beta-alanine; minimal steric effects, high SPPS compatibility
N-Fmoc-N-Methyl-beta-alanine C₁₉H₁₉NO₄ 325.36 N-methyl 2.76 Enhanced lipophilicity, BBB permeability
Fmoc-L-beta-homoalanine C₁₉H₁₉NO₄ 325.36 Extended carbon chain (C4) 2.65 Increased backbone flexibility, moderate hydrophobicity
Fmoc-alpha-Me-L-Phe-OH C₂₅H₂₃NO₄ 401.45 Alpha-methyl, phenyl side chain 3.34 Side-chain steric effects, used for peptide stabilization
Fmoc-Bip-OH C₃₀H₂₅NO₄ 463.53 Biphenyl side chain ~4.0 (estimated) Extreme hydrophobicity, used in amyloid studies

Pharmacokinetic and Drug-Likeness

  • N-Fmoc-N-Methyl-beta-alanine : Exhibits BBB permeability and moderate CYP inhibition (CYP2C19/2C9), making it relevant for CNS-targeting peptides .
  • Fmoc-beta-phenyl derivatives : Higher log P values (~3.5) suggest reduced aqueous solubility, which may limit bioavailability but improve membrane interaction .

Research Findings and Challenges

  • Synthesis Challenges : Bulky substituents (e.g., phenyl, dimethyl) reduce SPPS efficiency. For example, Fmoc-N(Mmsb)-Ala-OH required HPLC purification to achieve 98% purity .
  • Solubility Issues : Beta-phenyl derivatives often exhibit poor aqueous solubility, necessitating organic solvents like DMF or DMSO for handling .
  • Biological Interactions : The phenyl group may enhance interactions with aromatic residues in proteins, while dimethyl groups could disrupt hydrogen bonding .

Biological Activity

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine (Fmoc-Phg-DMe-OH) is a non-natural amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug discovery and peptide synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

Structural Overview

This compound is characterized by:

  • Fmoc Group : A protective group used in solid-phase peptide synthesis (SPPS) that allows for selective reactions.
  • Beta-Phenyl Group : Enhances hydrophobic interactions and steric hindrance.
  • Alpha,Alpha-Dimethyl Substitution : Introduces significant steric bulk, affecting molecular interactions.

This structural complexity enables the compound to influence protein folding, stability, and interactions with biological targets.

The biological activity of this compound is primarily mediated through its incorporation into peptides. The following mechanisms are observed:

  • Steric Hindrance : The dual methyl groups on the alpha carbon create steric hindrance that can modulate protein-protein interactions and enzyme activity.
  • Non-Covalent Interactions : Interactions with enzymes and receptors occur primarily through non-covalent binding, which is influenced by the compound's hydrophobic character.
  • Conformational Stability : Studies indicate that modifications at the beta position can significantly influence peptide conformation and stability.

Applications in Research

This compound has diverse applications across various fields:

  • Peptide Synthesis : It serves as a building block for synthesizing complex peptides that can interact with biological targets.
  • Drug Discovery : Peptides containing this amino acid may act as scaffolds for developing new drug candidates by enhancing binding affinity to target proteins.
  • Biological Studies : Researchers utilize it to investigate protein folding mechanisms and the effects of steric factors on enzyme catalysis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other related compounds is useful:

Compound NameStructural FeaturesUnique Properties
n-Fmoc-beta-alanineContains only one methyl group at alpha carbonSimpler structure; less steric hindrance
n-Fmoc-alpha-methyl-L-phenylalanineMethyl group at alpha carbon; phenyl at betaIncreased hydrophobicity; affects peptide folding
n-Fmoc-glycineNo substitutions; simplest amino acidBaseline for comparing steric effects

The unique dual methylation and phenyl substitution of this compound enhance its steric bulk and hydrophobic character compared to simpler amino acids and derivatives.

Case Studies

Research has demonstrated the utility of this compound in various experimental settings:

  • Protein Interaction Studies : Experiments using NMR spectroscopy revealed that peptides incorporating this amino acid exhibited distinct conformational changes upon binding to target proteins, indicating its role in modulating protein dynamics.
  • Enzyme Activity Modulation : In studies assessing enzyme kinetics, the presence of this compound altered the rate of substrate conversion, suggesting a significant impact on enzymatic processes due to steric effects.

Q & A

Basic Research Questions

Q. What are the critical steps to optimize solid-phase peptide synthesis (SPPS) using N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine?

  • Methodological Answer : Key steps include:

  • Coupling Efficiency : Use activating agents like HOBt/EDC (or DIC) to enhance coupling yields. Monitor reaction progress via Kaiser test or HPLC .
  • Deprotection : Employ 20% piperidine in DMF for Fmoc removal, ensuring complete deprotection without side reactions. Adjust reaction time based on steric hindrance from the dimethyl groups .
  • Purification : Use reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide. Confirm purity via LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column (e.g., 5 µm, 4.6 × 250 mm) with UV detection at 265 nm (Fmoc absorption) to assess purity .
  • NMR : Analyze ¹H-NMR (500 MHz, DMSO-d6) for characteristic peaks: Fmoc aromatic protons (~7.75–7.40 ppm), dimethyl groups (~1.40 ppm), and α/β protons (~3.90–4.30 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) or aqueous buffers with 1% acetic acid. Avoid chloroform due to poor solubility .
  • Storage : Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do steric effects from the alpha,alpha-dimethyl group influence coupling efficiency and diastereomer formation?

  • Methodological Answer :

  • Steric Hindrance : The dimethyl group reduces coupling efficiency by ~20–30% compared to non-methylated analogs. Use double coupling protocols (2× 1 hr) with excess activated amino acid (3–5 eq) .
  • Diastereomer Analysis : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient). Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. What strategies mitigate side reactions like Lossen rearrangement during Fmoc-amino acid preparation?

  • Methodological Answer :

  • Reagent Selection : Avoid using Fmoc-OSu in basic conditions; instead, employ Fmoc-Cl with DMAP catalysis to minimize β-alanine contamination .
  • Quality Control : Pre-screen commercial batches for Fmoc-beta-alanine impurities via HPLC. Use prep-HPLC to purify contaminated batches .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Standardization : Calibrate NMR spectra using internal standards (e.g., TMS) and consistent solvent conditions (DMSO-d6 vs. CDCl3). Cross-reference with databases like PubChem .
  • Dynamic Effects : Account for rotameric equilibria in DMSO, which may split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals and assign accurately .

Q. What advanced techniques improve stability studies under varying pH and temperature?

  • Methodological Answer :

  • Stability Assays :
  • pH Stability : Incubate in buffers (pH 2–10) at 25°C. Monitor degradation via HPLC every 24 hrs. The compound is most stable at pH 4–6 .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (~150°C). For solution stability, conduct accelerated aging at 40°C for 7 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine
Reactant of Route 2
Reactant of Route 2
n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.